![molecular formula C12H17O4P B14636502 Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate CAS No. 52344-41-9](/img/structure/B14636502.png)
Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-(4-methylphenyl)-2-oxopropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable precursor. One common method is the Michael addition of dimethyl phosphite to an α,β-unsaturated carbonyl compound, such as 4-methylacetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing the compound to act as an enzyme inhibitor or modulator of biochemical pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl [3-carbamoyl-2-(4-methylphenyl)-2-aziridinyl]phosphonate: This compound has a similar structure but contains an aziridine ring instead of a carbonyl group.
Dimethyl (2-oxopropyl)phosphonate: Lacks the 4-methylphenyl group, making it less sterically hindered.
Uniqueness
Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate is unique due to the presence of both a phosphonate group and a 4-methylphenyl moiety. This combination imparts specific chemical properties, such as increased steric hindrance and potential for selective interactions with biological targets .
Propriétés
Numéro CAS |
52344-41-9 |
|---|---|
Formule moléculaire |
C12H17O4P |
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3-(4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H17O4P/c1-10-4-6-11(7-5-10)8-12(13)9-17(14,15-2)16-3/h4-7H,8-9H2,1-3H3 |
Clé InChI |
QDNWDZSISIUOJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


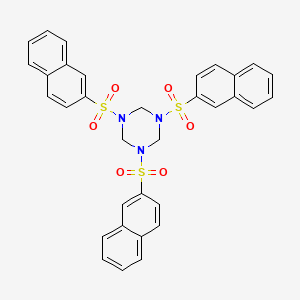
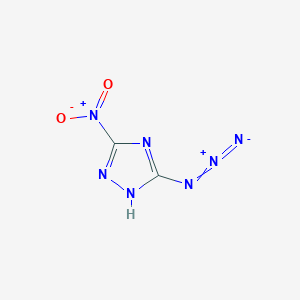
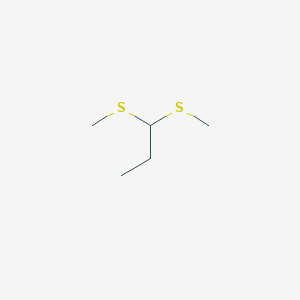
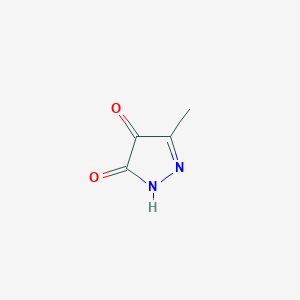
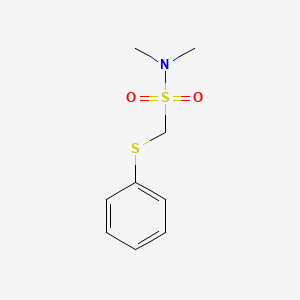
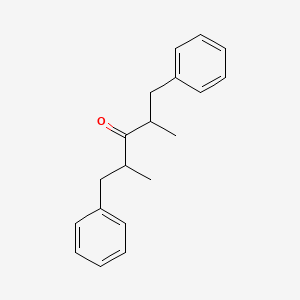

![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
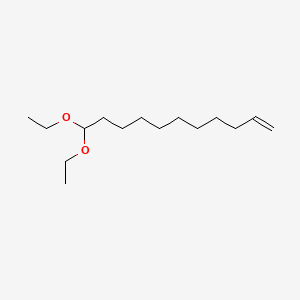
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

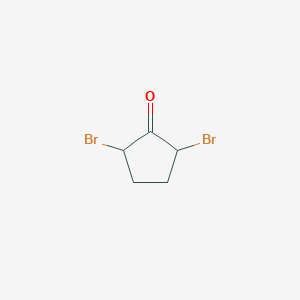
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
